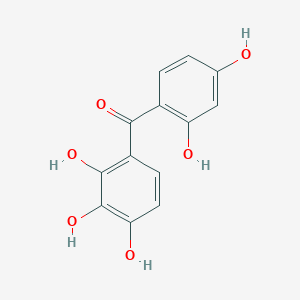

2,2',3,4,4'-Pentahydroxybenzophenone

Overview

Description

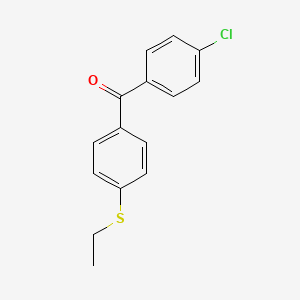

2,2’,3,4,4’-Pentahydroxybenzophenone (PHBP) is an organic compound belonging to the class of substituted benzophenones. It contains a hydroxy group in each of the five positions on the benzene ring. The molecular formula of PHBP is C13H10O6 .

Synthesis Analysis

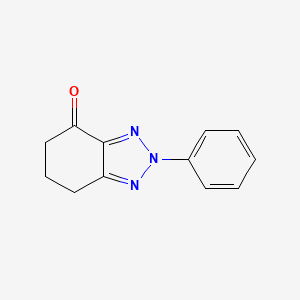

There are a few methods of synthesizing PHBP. One method involves the reaction of 2,3,4-trihydroxybenzolic acid with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 70–80°C for 1.5 hours . Another method includes the Friedel–Crafts reaction, reduction of benzophenone by sodium borohydride, and oxidation of 2,2’,3,3’,4,4’-hexahydroxybenzophenone.Molecular Structure Analysis

The molecular structure of PHBP is characterized by a benzophenone backbone with five hydroxy groups attached to it . The average mass of the molecule is 262.215 Da .Physical And Chemical Properties Analysis

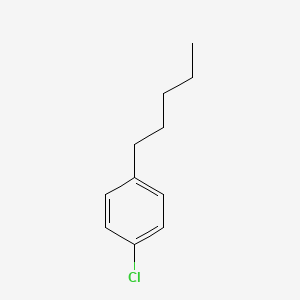

PHBP is a white crystalline solid with a melting point of approximately 187-188°C . It has a predicted boiling point of 541.5±50.0 °C and a predicted density of 1.641±0.06 g/cm3 . It is soluble in alcohol, acetone, and ethyl acetate, but insoluble in water.Scientific Research Applications

Synthesis and Transformation

- Polyhydroxybenzophenones Synthesis : Research by Locksley and Murray (1970) highlights a synthesis approach for polyhydroxybenzophenones, including 2,2',3,4,4'-pentahydroxybenzophenone. These compounds were further oxidized to produce various hydroxyxanthones, demonstrating their potential as precursors in organic synthesis (Locksley & Murray, 1970).

Chemical Transformations and Applications

- Selective Syntheses of Hydroxybenzophenones : A study by Xiaonan et al. (2017) presented a selective synthesis method for producing different hydroxybenzophenones, which could potentially include 2,2',3,4,4'-pentahydroxybenzophenone. This research highlights the versatility of these compounds in chemical synthesis (Xiaonan et al., 2017).

Environmental and Analytical Studies

- Detection in Environmental Samples : Research by Negreira et al. (2009) developed methods for determining hydroxylated benzophenone UV absorbers in environmental water samples. This indicates the environmental relevance and the need for monitoring such compounds, possibly including 2,2',3,4,4'-pentahydroxybenzophenone (Negreira et al., 2009).

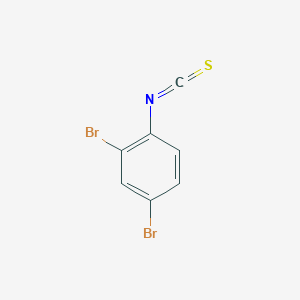

Biochemical Transformations and Effects

- Metabolism and Toxicity Studies : Studies like that by Watanabe et al. (2015) investigate the metabolism of benzophenone derivatives (like 2-hydroxy-4-methoxybenzophenone) in liver microsomes and their endocrine-disrupting activity. Though not directly on 2,2',3,4,4'-pentahydroxybenzophenone, such studies provide insight into the biochemical behavior and potential toxicological effects of similar compounds (Watanabe et al., 2015).

properties

IUPAC Name |

(2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQZZLQKUYLGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372781 | |

| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,4,4'-Pentahydroxybenzophenone | |

CAS RN |

92379-42-5 | |

| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

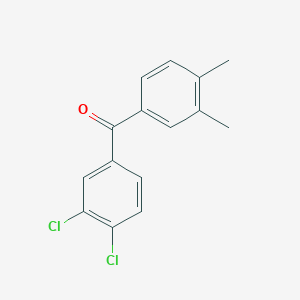

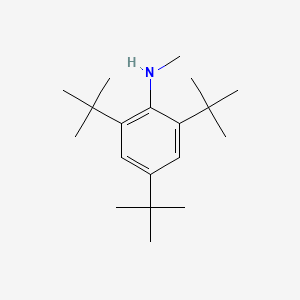

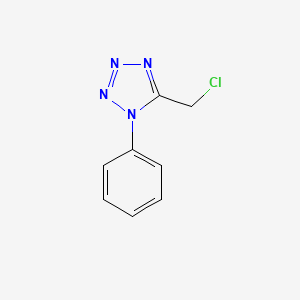

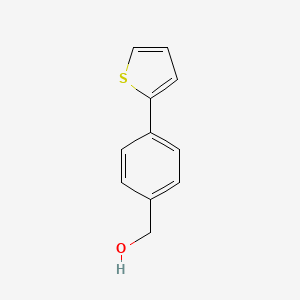

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B1597440.png)

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)

![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)